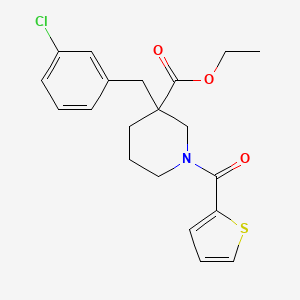
2-(benzylthio)-5,6,7,8-tetrahydro-4(3H)-quinazolinone
Vue d'ensemble
Description
2-(benzylthio)-5,6,7,8-tetrahydro-4(3H)-quinazolinone, also known as BTQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTQ belongs to the family of quinazolinone derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antifungal properties.
Applications De Recherche Scientifique
1. Antiulcer Agent Research
2-(Benzylthio)-5,6,7,8-tetrahydro-4(3H)-quinazolinone derivatives have been studied for their potential as antiulcer agents. A series of these compounds demonstrated effectiveness against experimental gastric and duodenal ulcers in a histamine-stimulated gastric secretion model. This research suggests their potential as more effective antiulcer agents compared to existing treatments (Terashima et al., 1995).
2. Monoamine Oxidase Inhibitors
These compounds have also been evaluated as monoamine oxidase (MAO) inhibitors, particularly targeting MAO-B. Certain derivatives have shown potent inhibitory effects, suggesting their potential application in treating neurodegenerative disorders such as Parkinson's disease. This study also explores the structure-activity relationships for MAO-B inhibition, indicating the promise of quinazolinones in the development of selective MAO-B inhibitors (Qhobosheane et al., 2018).
3. Antiallergic Properties
The this compound derivatives have been investigated for their antiallergic properties. These studies found that certain analogues with specific substituents demonstrate good antiallergic activity, indicating their potential in developing new antiallergic agents (Peet et al., 1986).
4. Antibacterial and Antifungal Applications
Research into the antibacterial and antifungal properties of these quinazolinone derivatives has been conducted, revealing that certain compounds exhibit considerable efficiency against specific bacterial strains. This highlights their potential utility in developing new antimicrobial agents (Badr et al., 1980).
5. Antiviral Activities
Some this compound derivatives have been synthesized and tested for their antiviral properties. These compounds demonstrated moderate to good antiviral activity, indicating their potential as templates for developing effective antiviral agents (Gao et al., 2007).
6. Antitumor Properties
Quinazolinone derivatives, including this compound, have been explored for their antitumor activities. Studies show that certain quinazolinone analogs display significant antitumor properties, making them potential candidates for developing new antitumor medications (Al-Obaid et al., 2009).
Propriétés
IUPAC Name |
2-benzylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-14-12-8-4-5-9-13(12)16-15(17-14)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHAFAIGEGWNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443828 | |
| Record name | ST50403352 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54069-86-2 | |
| Record name | ST50403352 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-{[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B6014073.png)
![N-(4-chlorobenzyl)-2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6014089.png)

![1-[(4-bromo-5-propyl-2-thienyl)carbonyl]azepane](/img/structure/B6014100.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6014107.png)
![2-methoxy-6-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B6014117.png)
![N,N-dimethyl-N'-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)ethanimidamide dihydrochloride](/img/structure/B6014123.png)
![5-(2-furyl)-2-{[(2-hydroxyethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6014133.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]-3-methylpiperidine](/img/structure/B6014141.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6014143.png)
![1-(4-hydroxyphenyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6014155.png)
![[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B6014161.png)
![6-(1-piperidinylcarbonyl)-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6014165.png)
![N-(3-fluoro-4-methylphenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B6014173.png)
